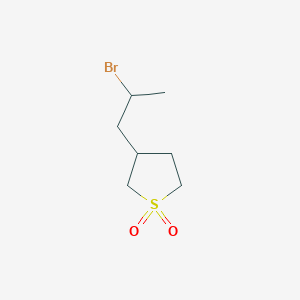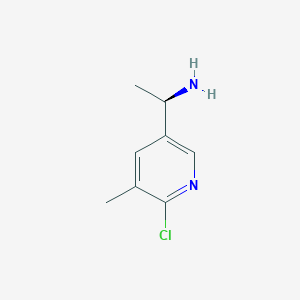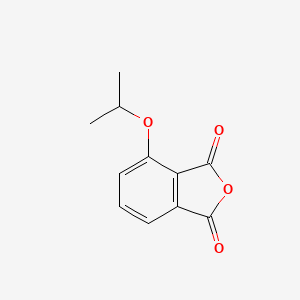
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral catalysts or chiral chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Purification: Employing advanced purification methods such as crystallization or distillation to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction can convert the alcohol to an alkane using reagents like hydrogen gas (H2) and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-fluoro-2-methoxybenzaldehyde or 3-fluoro-2-methoxyacetophenone.
Reduction: Formation of 3-fluoro-2-methoxyethylbenzene.
Substitution: Formation of 3-substituted-2-methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3-Chloro-2-methoxyphenyl)ethan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-OL: Similar structure with a bromine atom instead of fluorine.
(1R)-1-(3-Fluoro-2-hydroxyphenyl)ethan-1-OL: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom in (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL imparts unique properties such as increased metabolic stability and altered electronic effects, which can enhance its biological activity and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(1R)-1-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
Clave InChI |
CKJOGGAYLYIJHQ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)F)OC)O |
SMILES canónico |
CC(C1=C(C(=CC=C1)F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)









